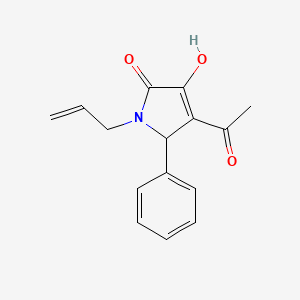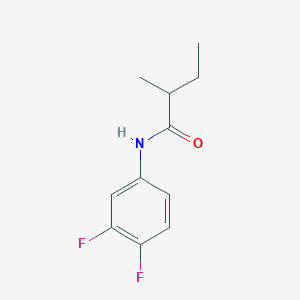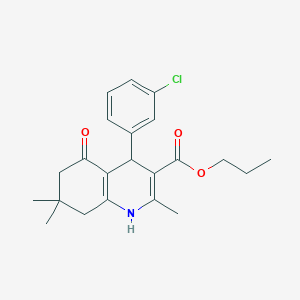![molecular formula C16H14Cl2N2O3S B4958751 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide, also known as DBeQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DBeQ is a member of the benzamide family of compounds and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide inhibits the activity of the protein chaperone heat shock protein 90 (Hsp90). Hsp90 is an important protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide destabilizes these client proteins, leading to their degradation and inhibition of their activity.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide induces apoptosis and inhibits the NF-κB pathway, leading to decreased cell proliferation and increased cell death. In neurodegenerative disorders, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide protects neurons against oxidative stress and prevents neuronal death. In inflammatory diseases, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of Hsp90 client proteins. However, a limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide in other diseases such as autoimmune disorders and infectious diseases. Finally, the development of more efficient synthesis methods for N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide could lead to increased availability and accessibility of this compound for research purposes.
Méthodes De Synthèse
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide.
Applications De Recherche Scientifique
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In neurodegenerative disorders, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to protect neurons against oxidative stress and prevent neuronal death. In inflammatory diseases, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-14-5-4-11(8-15(14)18)10-24-7-6-19-16(21)12-2-1-3-13(9-12)20(22)23/h1-5,8-9H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRTVQVKZQUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)

![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)

![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)


![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

